1-Azabicyclo[2.2.2]octane-3-carbonitrile
Overview
Description
1-Azabicyclo[2.2.2]octane-3-carbonitrile is a structurally unique compound . It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
This compound contains total 23 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 triple bond(s), 3 six-membered ring(s), 1 tertiary amine(s) (aliphatic), and 1 nitrile(s) (aliphatic) .Scientific Research Applications
Synthesis and Structural Analysis :
- It's been used as a precursor for the synthesis of 1-azabicyclo[2.2.2]octane-4-carbonitrile and 1-azabicyclo[3.2.2]nonane-5-carbonitrile through the alkylation of pyridine-4-carboxamide and subsequent reactions (Svoboda & Paleček, 1995).
- Structural studies involving derivatives like alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates and 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochlorides have been conducted to understand the compound's chemical properties and resonance using techniques like IR and NMR spectroscopy and X-ray diffraction (Arias-Pérez et al., 2003); (Arias-Pérez et al., 2001).
Synthesis of Diverse Azabicyclo[2.2.2]octanes :
- There have been reports of a diastereoselective synthesis approach for azabicyclo[2.2.2]octanes from available materials. This strategy involves the creation of 2-aminoprop-1-ene-1,1,3-tricarbonitrile through dimerization and subsequent reactions (Alizadeh et al., 2014).
In Medicinal Chemistry and Drug Synthesis :
- Compounds like 1-azabicyclo[2.2.2]octan-3-one. HCl have been used in photo-thermal reaction conditions to produce molecules via intermolecular double Michael reaction for potential medicinal applications (Zoorob et al., 2005).
- In the field of neurology, certain 3-substituted 1-azabicyclo[2.2.2]octanes were identified as alpha7 nicotinic acetylcholine receptor agonists, showing the potential for neurological disorder treatments (Tatsumi et al., 2004).
Analytical Chemistry Applications :
- Derivatization methods have been developed for determining amines in alkaline mediums using 3-Azabicyclo[3.3.0]octane derivatives. This method is particularly well adapted for studying phase equilibria in certain systems and for determining amines in aqueous solutions (Duriche et al., 1999).
Spectroscopic Studies :
- Raman spectroscopy has been applied to study the molecular complexes of 1-azabicyclo[2.2.2]octane with various elements, providing insights into the vibrational modes and complexation behaviors of the compound (Santos & Mello, 1988).
Mechanism of Action
Target of Action
The primary target of 1-Azabicyclo[22It’s structurally related to the family of tropane alkaloids . These alkaloids are known to interact with various biological targets, displaying a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 1-Azabicyclo[22Given its structural similarity to tropane alkaloids, it may share similar interactions with its targets .
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to influence various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[22Its boiling point is reported to be 95-100 °C (at 0.1 Torr), and it has a predicted density of 1.08±0.1 g/cm3 . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22Tropane alkaloids, which share a similar structure, are known to have a wide array of interesting biological activities .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSMHHPNBLZOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902750 | |
Record name | NoName_3302 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-76-0 | |
Record name | 1-azabicyclo(2.2.2)-octane, 3-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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